Distinct Multi-Kinase Inhibition Fingerprint vs. Single-Target Inhibitors
The compound exhibits a unique multi-kinase inhibition profile across five therapeutically relevant kinases. The primary targets with highest affinity are PDGFRA (pKi 8.05, ~8.9 nM) and KIT (pKi 7.85, ~14 nM), while showing substantially weaker activity against ABL1 (pKi 5.85, ~1.4 µM), LCK (pKi 5.77), and SRC (pKi 6.07). This selectivity window of approximately 100-fold between PDGFRA/KIT and ABL1 differentiates it from broad-spectrum type II kinase inhibitors that typically potently inhibit ABL1 [1]. Unlike imatinib, which targets KIT, PDGFRA, and ABL1 with comparable potency, this compound's relative sparing of ABL1 may be significant for certain therapeutic contexts [2].
| Evidence Dimension | Kinase inhibition potency (pKi) across a panel of five tyrosine kinases |
|---|---|
| Target Compound Data | PDGFRA pKi 8.05; KIT pKi 7.85; SRC pKi 6.07; ABL1 pKi 5.85; LCK pKi 5.77 |
| Comparator Or Baseline | Imatinib (comparator approved multi-kinase inhibitor) inhibits ABL1, KIT, and PDGFRA with Ki values typically in the low nanomolar range for all three (e.g., KIT Ki ~7-14 nM; ABL1 Ki ~30-50 nM). The target compound shows a significantly larger drop in potency from KIT to ABL1. |
| Quantified Difference | Approximately 100-fold difference in potency between KIT (pKi 7.85) and ABL1 (pKi 5.85) for the target compound, versus an approximately 3- to 7-fold difference for imatinib. |
| Conditions | Biochemical kinase inhibition assays; data sourced from ChEMBL 20 via ZINC (original publication: J. Med. Chem. 2008, PMID 18447379). |
Why This Matters
This profile supports scientific selection when a KIT/PDGFRA-driven phenotype is desired but ABL1 inhibition is undesirable, such as in certain GIST models where ABL1 sparing may reduce off-target toxicity.
- [1] ZINC Database. Observations for ZINC000016052721. pKi data for PDGFRA, KIT, ABL1, LCK, SRC. Source: ChEMBL 20 (PMID 18447379). View Source
- [2] Buchdunger E, et al. Inhibition of the Abl protein-tyrosine kinase in vitro and in vivo by a 2-phenylaminopyrimidine derivative. Cancer Res. 1996;56(1):100-104. (Reference for imatinib comparative kinase inhibition profile.) View Source
